4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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Overview
Description
4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that features a bipyridinyl core with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves the following steps:
Formation of the Bipyridinyl Core: The bipyridinyl core can be synthesized through a series of condensation reactions involving pyridine derivatives.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Oxidized bipyridinyl derivatives.
Reduction: Reduced bipyridinyl derivatives.
Substitution: Various substituted bipyridinyl compounds, depending on the reactants used in the cross-coupling reactions.
Scientific Research Applications
4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several scientific research applications:
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness
4,4-Dimethyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is unique due to its bipyridinyl core, which provides distinct electronic properties and reactivity compared to other boronate esters. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C18H29BN2O2 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H29BN2O2/c1-16(2)9-11-21(12-10-16)15-8-7-14(13-20-15)19-22-17(3,4)18(5,6)23-19/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
YSYISLNNWWGRAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)(C)C |
Origin of Product |
United States |
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